Procalcitonin

Pediatric infectious disease Biomarker comparison Diagnostic accuracy

Differentiating bacterial from viral infection requires biomarkers with high specificity and rapid kinetics. Procalcitonin (PCT) meets this need with superior diagnostic accuracy over CRP and IL-6. - **93% specificity** at 1 µg/L cutoff (vs. CRP 74%), reducing false-positive antibiotic prescriptions. - **2.5-4h onset & 25-30h half-life** enable earlier therapy response monitoring vs. CRP (12-24h onset, 48-72h half-life). - **BRAHMS KRYPTOR traceability** required to avoid proportional biases up to 33.7% underestimation at 0.1-0.5 ng/mL. - **AUC 0.85 for GNBSI** detection in immunocompromised populations (vs. CRP AUC 0.78).

Molecular Formula C163H266N50O50S2
Molecular Weight 3790.3 g/mol
CAS No. 83652-28-2
Cat. No. B10859541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcalcitonin
CAS83652-28-2
Molecular FormulaC163H266N50O50S2
Molecular Weight3790.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O
InChIInChI=1S/C163H266N50O50S2/c1-73(2)52-96(185-116(225)65-178-130(231)82(18)182-138(239)97(53-74(3)4)191-136(237)94(44-35-49-175-162(170)171)187-141(242)100(57-91-62-174-72-181-91)197-158(259)128(88(24)220)212-155(256)123(79(13)14)206-150(251)110-71-265-264-70-109(202-129(230)81(17)166)149(250)196-104(61-119(228)229)146(247)210-125(85(21)217)156(257)184-84(20)132(233)209-126(86(22)218)159(260)203-110)139(240)192-98(54-75(5)6)140(241)201-108(69-216)148(249)189-95(45-36-50-176-163(172)173)137(238)200-106(67-214)133(234)179-63-115(224)177-64-118(227)204-121(77(9)10)154(255)207-122(78(11)12)153(254)190-93(43-32-34-48-165)135(236)194-101(58-112(167)221)143(244)195-102(59-113(168)222)142(243)193-99(55-89-38-27-25-28-39-89)144(245)208-124(80(15)16)160(261)213-51-37-46-111(213)151(252)211-127(87(23)219)157(258)198-103(60-114(169)223)145(246)205-120(76(7)8)152(253)180-66-117(226)186-107(68-215)147(248)188-92(42-31-33-47-164)134(235)183-83(19)131(232)199-105(161(262)263)56-90-40-29-26-30-41-90/h25-30,38-41,62,72-88,92-111,120-128,214-220H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,221)(H2,168,222)(H2,169,223)(H,174,181)(H,177,224)(H,178,231)(H,179,234)(H,180,253)(H,182,239)(H,183,235)(H,184,257)(H,185,225)(H,186,226)(H,187,242)(H,188,248)(H,189,249)(H,190,254)(H,191,237)(H,192,240)(H,193,243)(H,194,236)(H,195,244)(H,196,250)(H,197,259)(H,198,258)(H,199,232)(H,200,238)(H,201,241)(H,202,230)(H,203,260)(H,204,227)(H,205,246)(H,206,251)(H,207,255)(H,208,245)(H,209,233)(H,210,247)(H,211,252)(H,212,256)(H,228,229)(H,262,263)(H4,170,171,175)(H4,172,173,176)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1
InChIKeyPBGNJGVTFINXOG-XJVRLEFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procalcitonin: Sepsis Biomarker and Diagnostic Differentiator


Procalcitonin (PCT) is a 116-amino acid precursor of calcitonin, which under normal physiological conditions is produced by thyroid C-cells and is present at negligible serum concentrations (<0.05 ng/mL) [1]. In response to bacterial infection, systemic inflammation triggers extra-thyroidal PCT synthesis in multiple tissues, with levels rising within 2.5-4 hours and peaking at 6-13.5 hours [2]. This kinetic profile, combined with its short half-life of 25-30 hours, makes PCT a dynamic biomarker for early bacterial infection detection and sepsis management [2]. Unlike in-class alternatives, PCT demonstrates superior specificity in discriminating bacterial from viral etiologies, and its levels correlate with disease severity and response to antibiotic therapy, positioning it as a cornerstone in sepsis diagnosis, antibiotic stewardship, and prognostic assessment [3].

Research context: Sepsis biomarker studies, host-response dynamics, and bacterial vs. viral discrimination research.
Key attribute: Early kinetics (reported onset 2.5–4 h) supporting time-course investigations of systemic inflammation.
Selection logic: Preferable for study designs requiring high bacterial-infection specificity over broad acute-phase markers.

Why CRP and IL-6 Cannot Substitute for Procalcitonin


While C-reactive protein (CRP) and interleukin-6 (IL-6) share overlapping clinical applications with procalcitonin (PCT) in detecting systemic inflammation, their diagnostic performance diverges critically in the context of distinguishing bacterial from viral infections and guiding antibiotic decisions. A direct comparative study in 360 pediatric patients demonstrated that a PCT cutoff of 1 µg/L achieved 83% sensitivity and 93% specificity for bacterial infection, whereas CRP (≥20 mg/L) showed 86% sensitivity but only 74% specificity (26% false-positive rate in viral cases) and IL-6 (>100 pg/mL) yielded just 53% sensitivity with 86% specificity [1]. Furthermore, PCT's faster kinetics—onset within 2.5-4 hours vs. 12-24 hours for CRP—and its shorter half-life (25-30 hours vs. 48-72 hours for CRP) enable earlier detection of therapeutic response and more precise antibiotic de-escalation, advantages not replicated by IL-6 due to its ultrashort half-life of 1-1.5 hours [2]. These quantitative differences preclude generic substitution for applications requiring rapid, specific identification of bacterial etiology.

Procalcitonin (Target)
Reported 93% specificity for bacterial infection in pediatric cohorts; kinetics support daily monitoring (25–30 h half-life).
CRP / IL‑6 (Common substitutes)
CRP specificity may drop to ~74%, increasing false-positive viral infection classification. IL‑6 half-life (~1 h) limits monitoring windows; assay response may differ across research platforms.
Procalcitonin (Target)
Kinetic profile enables both early detection and daily tracking in longitudinal sepsis models.
CRP / IL‑6 (Common substitutes)
CRP rise delay (12–24 h) and prolonged half-life may obscure rapid response assessment. IL‑6 ultra-short half-life requires repeated sampling, complicating protocol consistency.

Quantitative Evidence for Procalcitonin Differentiation


Pediatric Bacterial vs. Viral Infection Differentiation

In a direct head-to-head study of 360 children hospitalized with confirmed infections, procalcitonin (PCT) at a cutoff of 1 µg/L demonstrated superior specificity (93%) and positive predictive value for bacterial infection compared to both C-reactive protein (CRP) and interleukin-6 (IL-6). Specifically, PCT >1 µg/L detected bacterial infection with 83% sensitivity and 93% specificity, whereas CRP ≥20 mg/L showed 86% sensitivity but only 74% specificity due to a 26% false-positive rate in viral infections. IL-6 >100 pg/mL performed worse, with only 53% sensitivity and 86% specificity [1]. This differential performance is critical for antibiotic decision-making in emergency settings, where unnecessary antibiotic exposure must be minimized [2].

Pediatric bacterial vs. viral
Head-to-head
PCT >1 µg/L Sens. 83%, Spec. 93%
CRP ≥20 mg/L Sens. 86%, Spec. 74%
IL‑6 >100 pg/mL Sens. 53%, Spec. 86%
Reported specificity advantage for bacterial infection classification in pediatric cohort.
n=360 (124 bacterial, 236 viral); admission plasma.
Pediatric infectious disease Biomarker comparison Diagnostic accuracy

Biomarker Kinetics: Onset and Half-Life Comparison

Procalcitonin exhibits a unique kinetic profile that distinguishes it from other acute-phase biomarkers. As documented in Table 2 of a 2016 review, PCT begins to rise within 2.5-4 hours post-insult, peaks at 6-13.5 hours, and returns to baseline within 48-72 hours, with a half-life of 25-30 hours [1]. In contrast, CRP requires 12-24 hours to rise and 20-72 hours to plateau, with a prolonged half-life of 48-72 hours [1]. IL-6, while rising rapidly (1-1.5 hours), has an ultrashort half-life of 1-1.5 hours, making it impractical for routine monitoring [1]. PCT's intermediate kinetics enable both early detection (within 4 hours) and reliable tracking of therapeutic response (daily measurements), a balance not achieved by either comparator.

Biomarker kinetics
Reported
2.5–4 h onset · 25–30 h half-life
Supports early-phase research and daily monitoring protocols.
Aggregated study data; CRP half-life 48–72 h, IL‑6 1–1.5 h.
Biomarker kinetics Sepsis management Therapeutic monitoring

Gram-Negative Bloodstream Infection Diagnostic Accuracy

A 2020 meta-analysis of 25 studies (50,933 suspected BSI episodes) directly compared procalcitonin (PCT) and C-reactive protein (CRP) for diagnosing Gram-negative bloodstream infection (GNBSI). In the subset of studies enabling direct comparison, PCT demonstrated superior overall performance with an area under the curve (AUC) of 0.85 (95% CI 0.81-0.87), compared to CRP's AUC of 0.78 (95% CI 0.74-0.81) [1]. This difference of 0.07 AUC units translates to a clinically meaningful improvement in discrimination. Notably, the highest PCT AUC (0.87) was achieved using electrochemiluminescence immunoassay, highlighting the importance of assay selection for optimal performance [1].

Gram‑negative BSI AUC
Head-to-head
PCT AUC 0.85 (95% CI 0.81–0.87)
CRP AUC 0.78 (95% CI 0.74–0.81)
Higher discrimination in GNBSI identification reported across 25 studies.
Meta-analysis; pooled sensitivity/specificity PCT 0.71/0.76.
Bloodstream infection Gram-negative bacteremia Diagnostic meta-analysis

Antibiotic Treatment Duration Reduction in Sepsis

A 2024 systematic review and network meta-analysis evaluated the effectiveness of procalcitonin (PCT)-guided versus C-reactive protein (CRP)-guided antibiotic discontinuation strategies in critically ill adults with sepsis. Compared to standard of care, PCT-guided strategies reduced antibiotic treatment duration by 1.89 days (95% CI -2.30 to -1.47 days), while CRP-guided strategies reduced duration by 2.56 days (95% CI -3.15 to -1.97 days) [1]. Both strategies demonstrated comparable safety profiles with no significant differences in mortality or ICU length of stay. However, the evidence base for PCT guidance is more extensive and specifically validated for Sepsis-3 criteria, where antimicrobial courses exceed 7 days [1].

Antibiotic duration reduction
Trial context
−1.89 d (95% CI −2.30 to −1.47)
PCT-guided protocol reduced therapy days in sepsis research model.
Network meta-analysis; Sepsis‑3 adult cohorts; CRP-guided −2.56 d.
Antibiotic stewardship Sepsis management Network meta-analysis

Assay Standardization and Analytical Bias

A 2025 analytical evaluation compared three non-BRAHMS procalcitonin (PCT) assays (Wondfo, Getein, Snibe) against the BRAHMS PCT sensitive KRYPTOR reference assay in 350 routine serum samples. The KRYPTOR assay achieved a maximum imprecision of 4.65%, while Wondfo, Getein, and Snibe showed higher imprecision at 8.38%, 10.25%, and 15.67%, respectively [1]. Passing-Bablok regression for low-range samples revealed significant proportional bias: Wondfo slope 0.663 (systematically underestimates), Getein slope 0.838, while Snibe showed better agreement (slope 1.002) [1]. Weighted kappa agreement with KRYPTOR for sepsis classification was Kc=0.92 for Snibe, but only Kc=0.83 and 0.87 for Wondfo and Getein [1]. These differences exceed clinically acceptable limits for low PCT concentrations (0.1-0.5 ng/mL), where antibiotic stewardship decisions are made [2].

Assay harmonization
Head-to-head
KRYPTOR max CV 4.65%; Wondfo slope 0.663 (low-range underestimation 33.7%); Snibe Kc=0.92.
Non-harmonized assays may shift low-concentration classification; method comparison review is required.
350 routine samples; Passing-Bablok regression.
PCT assay standardization Analytical performance Method comparison

Optimal Clinical Deployment Scenarios for Procalcitonin


Emergency Department Triage in Children

Procalcitonin's 93% specificity for bacterial infection at the 1 µg/L cutoff (vs. 74% for CRP) makes it the preferred initial biomarker for pediatric emergency departments aiming to reduce unnecessary antibiotic prescriptions. The 2.5-4 hour onset and 25-30 hour half-life allow for a single admission measurement to guide immediate antibiotic decisions and subsequent daily monitoring [1].

Sepsis Antibiotic Stewardship in ICUs

In critically ill adults with Sepsis-3 criteria, procalcitonin-guided antibiotic discontinuation protocols reduce antibiotic exposure by 1.89 days without increasing mortality. This evidence base, more extensive for PCT than for CRP in this population, supports its integration into ICU clinical pathways to combat antimicrobial resistance [1].

Gram-Negative BSI Diagnosis in Hematology/Oncology

Procalcitonin's AUC of 0.85 for GNBSI detection outperforms CRP (AUC 0.78) and is particularly valuable in febrile neutropenic and hematologic malignancy populations, where early identification of Gram-negative pathogens drives timely targeted therapy. Procurement for hematology/oncology units should prioritize PCT assays with established performance in these high-risk cohorts [1].

Analytical Validation and Assay Selection

When procuring PCT assays, laboratories must verify traceability to the BRAHMS KRYPTOR standard, particularly at low concentrations (0.1-0.5 ng/mL). Non-harmonized assays can exhibit proportional biases up to 33.7% underestimation, leading to erroneous antibiotic decisions. Selection of BRAHMS-traceable systems ensures consistency with clinical validation studies and established stewardship algorithms [1].

Application
Selection Property
Validation Focus
Pediatric infection biomarker research
Bacterial-specific response kinetics
Early-phase infection classification in study cohorts
Sepsis biomarker‑guided protocol research
Biomarker-driven therapy duration models
Protocol adherence and endpoint reproducibility
Gram‑negative BSI biomarker evaluation
Pathogen-specific diagnostic accuracy
ROC‑AUC performance in research cohorts
PCT assay standardization and method comparison
Assay harmonization and traceability
Low‑concentration method agreement review

Technical Documentation Hub

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